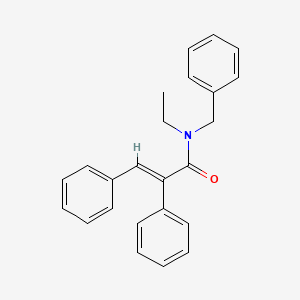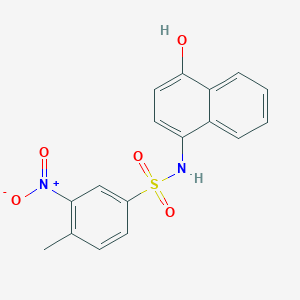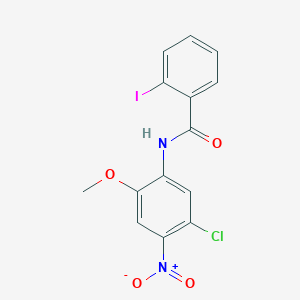![molecular formula C24H30N2O6 B4052659 1-(Tert-butylamino)-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol;oxalic acid](/img/structure/B4052659.png)
1-(Tert-butylamino)-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol;oxalic acid
Descripción general
Descripción
1-(Tert-butylamino)-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol;oxalic acid is a complex organic compound that features a tert-butylamino group, a methoxyphenyl group, and an indole moiety
Aplicaciones Científicas De Investigación
1-(Tert-butylamino)-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butylamino)-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the phenol group using methyl iodide in the presence of a base.
Attachment of the Tert-butylamino Group: This step involves the reaction of tert-butylamine with an appropriate intermediate, often facilitated by a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final Assembly: The final step involves the coupling of the indole moiety with the tert-butylamino group and the methoxyphenyl group under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-(Tert-butylamino)-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, nucleophiles like thiols or amines.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 1-(Tert-butylamino)-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The tert-butylamino group can form hydrogen bonds or ionic interactions with the target, while the indole moiety can participate in π-π stacking interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-tert-Butylphenyl)propan-2-one
- 4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid
- Butanols (1-butanol, 2-butanol, tert-butanol, isobutanol)
Uniqueness
1-(Tert-butylamino)-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol is unique due to its combination of functional groups, which confer specific reactivity and interaction profiles. The presence of the indole moiety, in particular, distinguishes it from other similar compounds and provides unique opportunities for its application in various fields.
Propiedades
IUPAC Name |
1-(tert-butylamino)-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2.C2H2O4/c1-22(2,3)23-14-18(25)15-24-20-8-6-5-7-17(20)13-21(24)16-9-11-19(26-4)12-10-16;3-1(4)2(5)6/h5-13,18,23,25H,14-15H2,1-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFSFVFQIAEOJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(CN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)OC)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide](/img/structure/B4052581.png)
![[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]dimethylamine hydrochloride](/img/structure/B4052584.png)
![[4-(2-Fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B4052590.png)

![{4-[4-Nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl}(phenyl)methanone](/img/structure/B4052606.png)
![N-(4-{[3-(2-hydroxyethyl)-4-(3-methyl-2-buten-1-yl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B4052612.png)
![2-METHYL-4-[3-NITRO-4-(PHENYLAMINO)PHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE](/img/structure/B4052618.png)
![PROPAN-2-YL 6-(3-BROMOPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE](/img/structure/B4052620.png)


![ethyl 4-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4052660.png)
![N-ethyl-4,4,4-trifluoro-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]butanamide](/img/structure/B4052673.png)

